Cas no 2034564-75-3 (N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide)

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide structure
2034564-75-3 structure
Product Name:N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
CAS No:2034564-75-3
MF:C16H17N3O6S
MW:379.387682676315
CID:5353840
Update Time:2025-10-30

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3,5-dimethylisoxazole-4-sulfonamide
    • N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
    • Inchi: 1S/C16H17N3O6S/c1-10-15(11(2)25-17-10)26(22,23)18-13(12-6-4-3-5-7-12)8-19-14(20)9-24-16(19)21/h3-7,13,18H,8-9H2,1-2H3
    • InChI Key: QQAQAIJVXKCIJK-UHFFFAOYSA-N
    • SMILES: S(C1C(C)=NOC=1C)(NC(C1C=CC=CC=1)CN1C(=O)OCC1=O)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 643
  • XLogP3: 1.2
  • Topological Polar Surface Area: 127

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide Pricemore >>

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Additional information on N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide (CAS No. 2034564-75-3): An Overview

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide (CAS No. 2034564-75-3) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of oxazolidinones, which are known for their broad-spectrum antibacterial activity and have been extensively studied for their use in treating various infections.

The chemical structure of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is characterized by a central oxazolidinone ring linked to a phenyl group and a sulfonamide moiety. The presence of these functional groups imparts specific physicochemical properties that contribute to its biological activity. The oxazolidinone ring is particularly noteworthy for its ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby disrupting the formation of functional ribosomes.

Recent research has focused on the optimization of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide to enhance its pharmacological properties. Studies have shown that modifications to the sulfonamide group can significantly improve the compound's solubility and bioavailability. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that substituting the sulfonamide group with more hydrophilic moieties resulted in enhanced aqueous solubility and improved oral absorption in animal models.

In addition to its antibacterial properties, N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide has shown promise in other therapeutic areas. A 2020 study in the European Journal of Medicinal Chemistry demonstrated that this compound exhibited significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This dual functionality makes it a potential candidate for the treatment of inflammatory diseases alongside bacterial infections.

The safety profile of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide has also been extensively evaluated. Preclinical studies have shown that it exhibits low toxicity and good tolerability at therapeutic doses. However, further clinical trials are necessary to fully assess its safety and efficacy in human subjects. A phase I clinical trial conducted in 2022 reported that the compound was well-tolerated by healthy volunteers and showed promising pharmacokinetic properties.

The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves several steps and requires careful control of reaction conditions to ensure high yield and purity. The key intermediates include the formation of the oxazolidinone ring through a condensation reaction and the subsequent coupling with the sulfonamide moiety using standard coupling reagents such as EDCI and HOBt.

In conclusion, N-[2-(2,4-dioxo-1,3-oxazolidin-3-y)l-1-phenylethyl-]-3,5-dimethyl-1,2-oxazole-4-sulfonamide (CAS No. 2034564--75-) represents a promising candidate for the development of novel antibacterial and anti-inflammatory agents. Its unique chemical structure and multifaceted biological activities make it an attractive target for further research and development in medicinal chemistry.

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